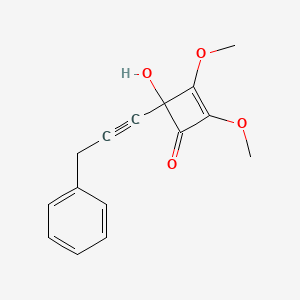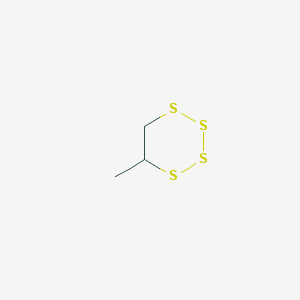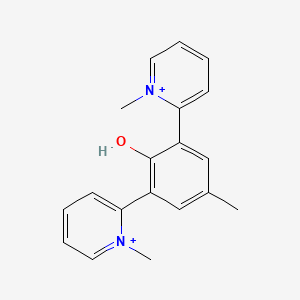
2,2'-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) is a complex organic compound known for its unique structure and properties. This compound features a central phenylene core substituted with hydroxy and methyl groups, flanked by two pyridinium moieties. Its distinct molecular arrangement makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) typically involves the reaction of 2-hydroxy-5-methyl-1,3-phenylenediamine with 1-methylpyridinium salts under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridinium moieties can be reduced to pyridine derivatives.
Substitution: The methyl and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the pyridinium moieties can produce pyridine derivatives .
Aplicaciones Científicas De Investigación
2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) exerts its effects involves its interaction with specific molecular targets. The hydroxy and pyridinium groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound can also act as a chelating agent, binding to metal ions and altering their reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[ (2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
- 2,2’-[ (2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
- 2,2’-[ (2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
What sets 2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) apart from similar compounds is its unique combination of hydroxy, methyl, and pyridinium groups. This specific arrangement allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications .
Propiedades
Número CAS |
108648-03-9 |
|---|---|
Fórmula molecular |
C19H20N2O+2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
4-methyl-2,6-bis(1-methylpyridin-1-ium-2-yl)phenol |
InChI |
InChI=1S/C19H19N2O/c1-14-12-15(17-8-4-6-10-20(17)2)19(22)16(13-14)18-9-5-7-11-21(18)3/h4-13H,1-3H3/q+1/p+1 |
Clave InChI |
PLPYMLOSSIGSEV-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC(=C(C(=C1)C2=CC=CC=[N+]2C)O)C3=CC=CC=[N+]3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)

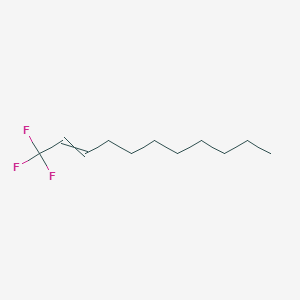
![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
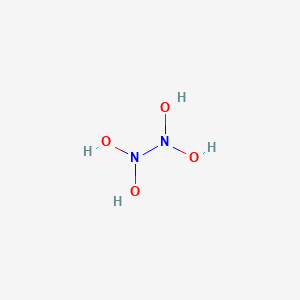
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)
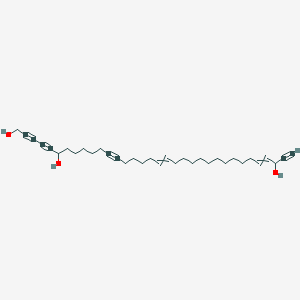

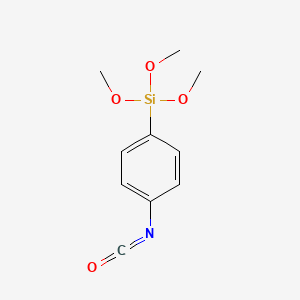
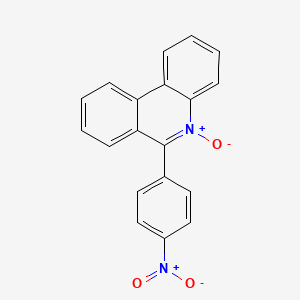
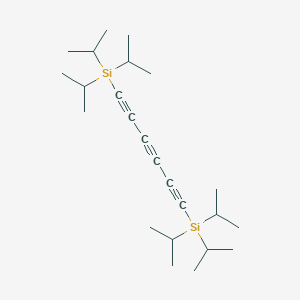
![2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol](/img/structure/B14312756.png)
